molecular formula C12H17ClN2O2 B2646047 1-(4-Amino-2-methoxyphenyl)piperidin-2-one hydrochloride CAS No. 2219374-79-3

1-(4-Amino-2-methoxyphenyl)piperidin-2-one hydrochloride

Cat. No.: B2646047
CAS No.: 2219374-79-3
M. Wt: 256.73
InChI Key: LVFIFHBFBYLCOT-UHFFFAOYSA-N
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Description

1-(4-Amino-2-methoxyphenyl)piperidin-2-one hydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a significant part of the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 256.73 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Reactivity

Researchers have developed efficient methods for activating hydroxyl groups to synthesize functionalized N-heterocycles, including azetidines, pyrrolidines, and piperidines, which demonstrate the compound's utility in the creation of drug-like molecules (R. D. de Figueiredo, R. Fröhlich, M. Christmann, 2006). Additionally, kinetics and mechanisms of reactions with alicyclic amines have been explored, providing insights into the synthesis of related compounds (E. Castro, L. Leandro, N. Quesieh, J. Santos, 2001).

Antioxidant and Antimicrobial Potential

A study on novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters revealed promising antioxidant and antimicrobial activities. Compounds synthesized demonstrated significant efficacy against various bacterial and fungal strains, indicating the potential of derivatives for further exploration in medicinal chemistry (S. T. Harini, H. V. Kumar, S. K. Peethambar, J. Rangaswamy, N. Naik, 2014).

Molecular Structure and Activity Relationships

The crystal structure of related compounds, such as 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, has been elucidated, providing a foundation for antimicrobial activity and docking studies. These analyses contribute to understanding the structural basis of biological activity and can guide the development of novel therapeutic agents (R. M. Okasha, A. Fouda, Majed A. Bajaber, H. Ghabbour, A. E. E. Amr, A. Naglah, A. Almehizia, A. Elhenawy, A. El-Agrody, 2022).

Pharmacological Properties

The exploration of related piperidine derivatives has led to the discovery of compounds with significant pharmacological properties, including potential anti-leukemia activity. The synthesis and activity measurement of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides have shown promising results against leukemia cells, indicating the therapeutic potential of such compounds (Dingrong Yang, Sijia Xue, Haifeng Wang, Jun Zhu, Jia Jin, Jun Chen, 2009).

Mechanism of Action

While the specific mechanism of action for 1-(4-Amino-2-methoxyphenyl)piperidin-2-one hydrochloride is not mentioned in the sources, piperidine derivatives are known to have various pharmacological applications .

Safety and Hazards

The compound has some safety concerns. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

1-(4-amino-2-methoxyphenyl)piperidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-16-11-8-9(13)5-6-10(11)14-7-3-2-4-12(14)15;/h5-6,8H,2-4,7,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFIFHBFBYLCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N2CCCCC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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